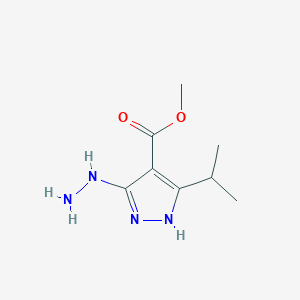
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has been found to have potential therapeutic properties. In
Wirkmechanismus
The exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells through the activation of caspase-dependent apoptosis pathways. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing DNA damage.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has several biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in the metabolism of cancer cells. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a useful reagent in organic synthesis and has potential therapeutic properties. However, there are limitations to its use in lab experiments. This compound is highly reactive and can be toxic, making it difficult to handle. Additionally, the exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate and its potential therapeutic applications. Other future directions include exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research and cancer therapy. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate to form ethyl 3,5-dimethylpyrazole-4-carboxylate. This intermediate is then reacted with hydrazine hydrate to form Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has been extensively used in scientific research as a reagent in organic synthesis. This compound has also been found to have potential therapeutic properties, particularly in the field of cancer research. Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has anti-tumor activity and can induce cell death in cancer cells.
Eigenschaften
CAS-Nummer |
104249-53-8 |
|---|---|
Produktname |
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate |
Molekularformel |
C8H14N4O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
methyl 3-hydrazinyl-5-propan-2-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)6-5(8(13)14-3)7(10-9)12-11-6/h4H,9H2,1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
PASDFQAWUGHBNS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
Kanonische SMILES |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
Synonyme |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethyl)-,methylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



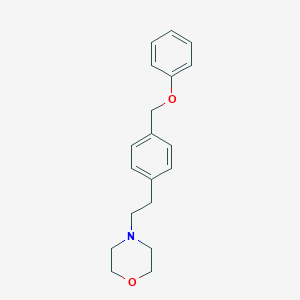
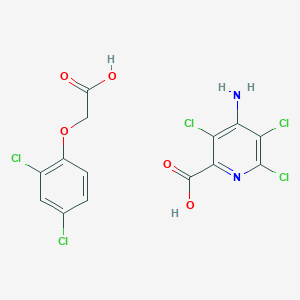
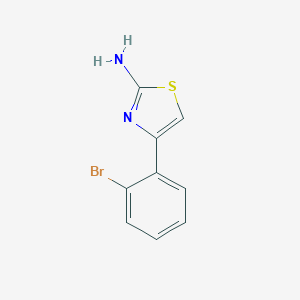
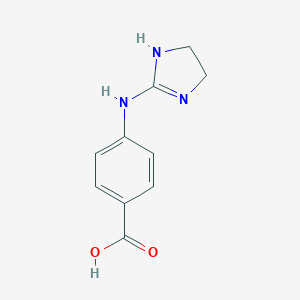
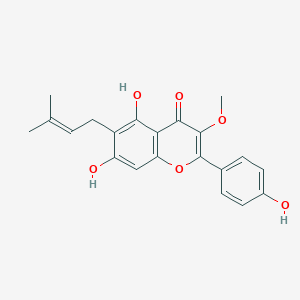
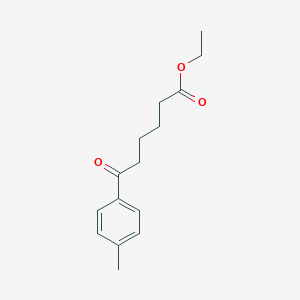
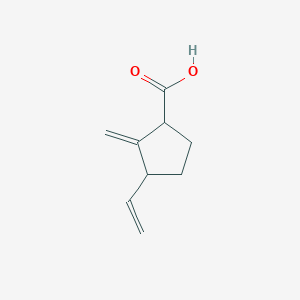

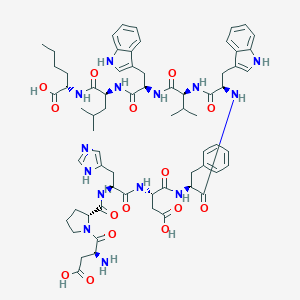
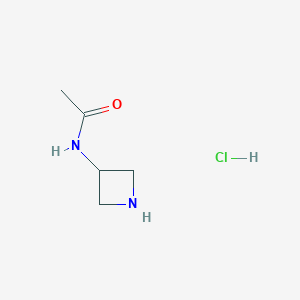

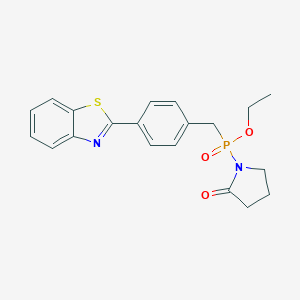
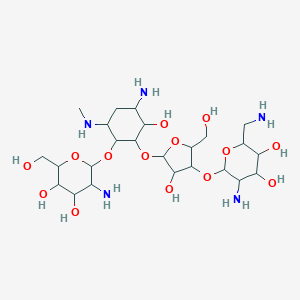
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)